4-Thia-1-azabicyclo[5.2.0]nonan-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thia-1-azabicyclo[520]nonan-9-one is a bicyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
The synthesis of 4-Thia-1-azabicyclo[5.2.0]nonan-9-one can be achieved through several routes. One common method involves the use of DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation . This method is particularly useful for constructing the bicyclo[3.3.1]nonan-9-one cores, which are structurally similar to this compound
Chemical Reactions Analysis
4-Thia-1-azabicyclo[5.2.0]nonan-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
4-Thia-1-azabicyclo[5.2.0]nonan-9-one has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, derivatives of this compound have shown potential as anticancer agents due to their ability to interact with biological targets . Additionally, this compound is used in the development of new materials and catalysts for industrial processes .
Mechanism of Action
The mechanism of action of 4-Thia-1-azabicyclo[5.2.0]nonan-9-one involves its interaction with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms within the compound’s structure allow it to form strong interactions with these targets, leading to various biological effects. The specific pathways involved depend on the particular application and target molecule .
Comparison with Similar Compounds
4-Thia-1-azabicyclo[5.2.0]nonan-9-one can be compared to other bicyclic compounds such as 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one oximes . While both compounds share a bicyclic structure, this compound is unique due to the presence of sulfur in its structure, which imparts different chemical properties and reactivity. Similar compounds include 8-Thia-1-azabicyclo[4.2.1]nonan-2-one and its derivatives .
Properties
CAS No. |
65486-09-1 |
---|---|
Molecular Formula |
C7H11NOS |
Molecular Weight |
157.24 g/mol |
IUPAC Name |
4-thia-1-azabicyclo[5.2.0]nonan-9-one |
InChI |
InChI=1S/C7H11NOS/c9-7-5-6-1-3-10-4-2-8(6)7/h6H,1-5H2 |
InChI Key |
SOGPALDDVGHDAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN2C1CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.